molecular formula C25H24N2O6S B8097208 Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine

Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine

Cat. No.: B8097208
M. Wt: 480.5 g/mol
InChI Key: XUHUSTBPCQQMFH-UHFFFAOYSA-N
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Description

Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine is a synthetic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and a methylsulfonyl-substituted amino moiety at the para position of the phenylalanine side chain. This modification introduces a polar, electron-withdrawing sulfonamide group, which enhances solubility in polar solvents and influences peptide conformation and intermolecular interactions. The methylsulfonyl group’s strong polarity and hydrogen-bonding capacity make this derivative valuable for designing peptides with tailored biophysical properties or biological activities.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(methanesulfonamido)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6S/c1-34(31,32)27-17-12-10-16(11-13-17)14-23(24(28)29)26-25(30)33-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23,27H,14-15H2,1H3,(H,26,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHUSTBPCQQMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine is extensively used in scientific research due to its versatility:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.

  • Chemical Biology: The compound is used in the study of enzyme mechanisms and inhibitor design.

  • Medicine: It is employed in the development of pharmaceuticals, particularly in the design of peptide-based drugs.

  • Industry: The compound is utilized in the production of bioactive peptides and in the development of diagnostic tools.

Mechanism of Action

The mechanism by which Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound can bind to specific enzymes or receptors, modulating their activity.

  • Pathways: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine with structurally related Fmoc-protected phenylalanine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Physical Form Price (5g) Key Properties
Fmoc-Phe(4-F)-OH 4-Fluoro C24H20NO4F 405.41 N/A Crystalline solid ¥75,600 Small, electronegative substituent; enhances stability and peptide-protein interactions.
Fmoc-Phe(4-NO2)-OH 4-Nitro C24H20N2O6 432.42 N/A Powder ¥18,600 Electron-withdrawing nitro group; may reduce solubility and increase reactivity.
N-Fmoc-DL-phenylalanine None (parent structure) C24H21NO4 387.42 N/A Crystalline solid N/A Baseline hydrophobicity; used for standard peptide backbone assembly.
Fmoc-4-(Boc-amino)-L-phenylalanine 4-(Boc-protected amino) C29H30N2O6 502.56 ≥98% (HPLC) White to off-white powder N/A Bulky Boc group for temporary protection; high purity for sensitive applications.
Fmoc-4-methyl-DL-homophenylalanine 4-Methyl (homophenylalanine) C26H25NO4 415.49 N/A Powder N/A Hydrophobic methyl group; extended side chain alters peptide flexibility.
This compound 4-(Methylsulfonylamino) Inferred: C24H22N2O5S Estimated: ~450–470 N/A Likely crystalline N/A Polar sulfonamide group; enhances hydrogen bonding and aqueous solubility.

Key Comparative Analysis

Electronic Effects
  • Electron-Withdrawing Groups: The methylsulfonylamino (target compound), nitro (Fmoc-Phe(4-NO2)-OH), and fluoro (Fmoc-Phe(4-F)-OH) substituents deactivate the phenyl ring, altering electron density. The sulfonamide group’s strong electron-withdrawing nature may stabilize charge interactions in peptides, unlike the milder effects of fluorine .
  • Boc-Amino Group: The tert-butoxycarbonyl (Boc) group in Fmoc-4-(Boc-amino)-L-phenylalanine provides temporary protection for amino functionalities, enabling selective deprotection during synthesis .
Solubility and Reactivity
  • The methylsulfonylamino group’s polarity likely improves aqueous solubility compared to hydrophobic analogs like Fmoc-4-methyl-DL-homophenylalanine .
  • Nitro-substituted derivatives (e.g., Fmoc-Phe(4-NO2)-OH) may exhibit lower solubility due to planar, rigid aromatic systems .
Cost and Accessibility
  • Fmoc-Phe(4-NO2)-OH is significantly cheaper (¥18,600/5g) than Fmoc-Phe(4-F)-OH (¥75,600/5g), reflecting differences in synthesis complexity or demand .

Biological Activity

Fmoc-4-[(methylsulfonyl)amino]-DL-phenylalanine (Fmoc-Ms-DL-Phe) is an amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique structural features and potential biological activities. This compound is characterized by the presence of a fluorene-9-methyloxycarbonyl (Fmoc) protecting group and a methylsulfonyl functional group attached to the phenylalanine backbone, which may influence its interactions with biological systems.

  • Molecular Formula : C₁₈H₁₈N₂O₄S
  • Molecular Weight : 354.41 g/mol
  • CAS Number : 266999-20-6
  • Appearance : White to off-white powder
  • Solubility : Soluble in organic solvents like DMF (Dimethylformamide)

Biological Activity

The biological activity of Fmoc-Ms-DL-Phe has been investigated in various studies, focusing on its potential as a pharmacological agent. Key areas of interest include:

2. Enzyme Inhibition

Fmoc-Ms-DL-Phe has been evaluated for its potential to inhibit various enzymes, particularly those involved in metabolic pathways. The methylsulfonyl moiety may play a crucial role in modulating enzyme activity through non-covalent interactions or by mimicking substrate structures.

3. Neuroprotective Effects

Amino acid derivatives are often explored for neuroprotective effects due to their roles as neurotransmitters or precursors. Although direct studies on Fmoc-Ms-DL-Phe are scarce, related compounds have shown promise in protecting neuronal cells from oxidative stress.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerSimilar compounds show inhibition of cancer cell lines; specific data on Fmoc-Ms-DL-Phe needed
Enzyme InhibitionPotential inhibition of key metabolic enzymes; requires further investigation
NeuroprotectionRelated amino acids demonstrate protective effects against oxidative stress

Detailed Research Findings

  • Anticancer Studies : A study examining the structure-activity relationship (SAR) of phenylalanine derivatives suggested that modifications at the para position significantly affect cytotoxicity against various cancer cell lines, indicating that Fmoc-Ms-DL-Phe might also possess similar properties pending empirical validation.
  • Enzymatic Activity : Investigations into sulfonamide derivatives have shown that they can act as competitive inhibitors for certain enzymes, suggesting that Fmoc-Ms-DL-Phe may exhibit similar inhibitory effects due to its structural components.
  • Neuroprotective Potential : Amino acids like phenylalanine are known to influence neurotransmitter synthesis. Compounds with modifications, such as methylsulfonyl groups, could enhance neuroprotective effects through improved blood-brain barrier penetration.

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